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Compound of Interest

Compound Name: 4-tert-Butylphenyl salicylate

Cat. No.: B167193

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-tert-
butylphenyl salicylate (CAS No. 87-18-3), a compound utilized as a UV absorber in various
applications, including plastic food wrappings.[1] This document details its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral properties, offering
valuable data for identification, characterization, and quality control purposes.

Spectroscopic Data Analysis

The following sections present the key spectral data for 4-tert-butylphenyl salicylate,
structured for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the molecular structure of
a compound. The *H and 3C NMR data for 4-tert-butylphenyl salicylate were acquired in
deuterated chloroform (CDCIs).

IH NMR Spectral Data

The 'H NMR spectrum provides information about the chemical environment of the hydrogen
atoms in the molecule.
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Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
10.56 s 1H Ar-OH
8.08 - 8.06 m 1H Ar-H (salicylate ring)
Ar-H (salicylate and
7.47 -7.45 m 3H _
phenyl rings)
7.14-7.12 m 2H Ar-H (phenyl ring)
7.04 - 6.96 m 2H Ar-H (salicylate ring)
1.34 S 9H -C(CHs)s

Data sourced from a 400 MHz instrument.[2]

13C NMR Spectral Data

The 13C NMR spectrum provides information about the carbon framework of the molecule.
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Chemical Shift (ppm) Assignment

169.14 C=0 (ester)

162.26 C-OH (salicylate ring)
149.30 C-O (ester linkage on phenyl ring)
147.81 C-C(CHs)s (phenyl ring)
136.39 Ar-C-H (salicylate ring)
130.37 Ar-C-H (salicylate ring)
126.53 Ar-C-H (phenyl ring)
120.98 Ar-C-H (phenyl ring)
119.43 Ar-C-H (salicylate ring)
117.84 Ar-C-H (salicylate ring)
111.98 C-C=0 (salicylate ring)
34.55 -C(CHs)s

31.41 -C(CHs)s

Data sourced from a 15.09 MHz instrument.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The IR spectrum of 4-tert-butylphenyl salicylate was
obtained from a melt (liquid phase).
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Wavenumber (cm~?) Bond Functional Group
~3200-3000 O-H stretch Phenolic hydroxyl
~3100-3000 C-H stretch Aromatic
~2960-2870 C-H stretch Aliphatic (tert-butyl)
~1735 C=0 stretch Ester

~1600-1450 C=C stretch Aromatic ring
~1250 C-O stretch Ester

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule
and is particularly useful for compounds with chromophores, such as aromatic rings. 4-tert-
butylphenyl salicylate exhibits a maximum light absorption in the range of 290-330 nm.[1]
The high solubility of the compound in absolute ethanol suggests it is a suitable solvent for UV-
Vis analysis.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproduction of scientific data. The following
protocols outline the general procedures for obtaining the spectral data and for the synthesis of
4-tert-butylphenyl salicylate.

NMR Spectroscopy

A sample of 4-tert-butylphenyl salicylate is dissolved in deuterated chloroform (CDCI3) and
transferred to an NMR tube. The *H and 13C NMR spectra are recorded on a 400 MHz and a
15.09 MHz NMR spectrometer, respectively.[2] Chemical shifts are reported in parts per million
(ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

A small amount of solid 4-tert-butylphenyl salicylate is placed on a salt plate (e.g., NaCl or
KBr) and heated until it melts to form a thin liquid film. The IR spectrum is then recorded using
a Fourier-transform infrared (FTIR) spectrometer.
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UV-Vis Spectroscopy

A stock solution of 4-tert-butylphenyl salicylate is prepared by dissolving a known mass of
the compound in a suitable solvent, such as absolute ethanol, in a volumetric flask. The
solution is then serially diluted to an appropriate concentration. The UV-Vis spectrum is
recorded using a spectrophotometer, scanning a wavelength range that includes the 200-400
nm region to observe the absorbance maxima.

Synthesis of 4-tert-Butylphenyl Salicylate

The synthesis of 4-tert-butylphenyl salicylate is achieved through the esterification of salicylic
acid with 4-tert-butylphenol in the presence of phosphorus oxychloride (POCIs) as a catalyst.[1]

Salicylic Acid +
4-tert-Butylphenol

;» Reaction Vessel . .| Quenching and o

. L . »-| Esterification Reaction > : | Crystallization [~ 4-tert—B.utylphenyl
& (with stirring and heating) Extraction Salicylate

Click to download full resolution via product page

A schematic overview of the synthesis process for 4-tert-butylphenyl salicylate.

Procedure:

o Charging the Reactor: Salicylic acid and 4-tert-butylphenol are charged into a reaction vessel
equipped with a stirrer and a heating mantle.

o Catalyst Addition: Phosphorus oxychloride is added to the reaction mixture.

o Reaction: The mixture is heated and stirred to facilitate the esterification reaction. The
progress of the reaction can be monitored by techniques such as thin-layer chromatography
(TLC).

o Work-up: Upon completion, the reaction mixture is cooled and then quenched, typically with
water or a mild base. The product is extracted into an organic solvent.
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 Purification: The organic layer is washed, dried, and the solvent is removed under reduced
pressure. The crude product is then purified by recrystallization to yield pure 4-tert-
butylphenyl salicylate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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